molecular formula C17H20N2O4S B14403957 (3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate CAS No. 84603-45-2

(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate

Cat. No.: B14403957
CAS No.: 84603-45-2
M. Wt: 348.4 g/mol
InChI Key: OWVJHRXNPAVEIO-UHFFFAOYSA-N
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Description

(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a carbamate group, a pyridine ring, and a sulfinyl group, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methylphenyl isocyanate with N-methyl-N-(3-pyridin-2-ylpropoxy)sulfinamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-methylphenyl) N-methylcarbamate: Lacks the pyridine and sulfinyl groups, making it less complex.

    N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate: Lacks the 3-methylphenyl group, altering its chemical properties.

Uniqueness

(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridine ring and sulfinyl group, in particular, enhances its reactivity and potential for diverse applications.

Properties

CAS No.

84603-45-2

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

(3-methylphenyl) N-methyl-N-(3-pyridin-2-ylpropoxysulfinyl)carbamate

InChI

InChI=1S/C17H20N2O4S/c1-14-7-5-10-16(13-14)23-17(20)19(2)24(21)22-12-6-9-15-8-3-4-11-18-15/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3

InChI Key

OWVJHRXNPAVEIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CC=CC=N2

Origin of Product

United States

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